molecular formula C20H24FNO3S B563563 trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 CAS No. 1217654-31-3

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4

Cat. No.: B563563
CAS No.: 1217654-31-3
M. Wt: 381.499
InChI Key: ADWQMOLEYNRWBF-WGBHLSGRSA-N
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Description

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4: is a synthetic compound known for its unique chemical structure and properties. It is primarily used in research settings, particularly in the fields of chemistry and pharmacology. The compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a methylsulfonate group attached to a piperidine ring. The “d4” designation indicates that the compound is deuterated, meaning it contains deuterium atoms, which are isotopes of hydrogen.

Preparation Methods

The synthesis of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 involves several steps, typically starting with the preparation of the piperidine ring. The synthetic route may include the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.

    Attachment of the Fluorophenyl Group: The fluorophenyl group is added through a coupling reaction, such as a Suzuki or Heck reaction.

    Addition of the Methylsulfonate Group: The methylsulfonate group is introduced through a sulfonation reaction.

    Deuteration: The final step involves the incorporation of deuterium atoms, which can be achieved through a deuterium exchange reaction.

Industrial production methods for this compound would involve scaling up these reactions while ensuring the purity and yield of the final product.

Chemical Reactions Analysis

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, alkylating agents, and nucleophiles.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference standard in analytical chemistry.

    Biology: The compound is used in studies involving receptor binding and enzyme inhibition.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

trans 1-Benzyl-4-(4-fluorophenyl)-3-methylsulfonatepiperidine-d4 can be compared with other similar compounds, such as:

    trans 1-Benzyl-4-(4-fluorophenyl)piperidine: Lacks the methylsulfonate group, which may affect its chemical reactivity and biological activity.

    trans 1-Benzyl-4-(4-chlorophenyl)-3-methylsulfonatepiperidine: Contains a chlorophenyl group instead of a fluorophenyl group, which can influence its chemical properties and interactions.

    trans 1-Benzyl-4-(4-fluorophenyl)-3-methylpiperidine: Lacks the sulfonate group, which may alter its solubility and reactivity.

The uniqueness of this compound lies in its specific combination of functional groups and the presence of deuterium atoms, which can enhance its stability and provide unique properties for research applications.

Properties

IUPAC Name

[[(3S,4R)-1-benzyl-6,6-dideuterio-4-(4-fluorophenyl)piperidin-3-yl]-dideuteriomethyl] methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FNO3S/c1-26(23,24)25-15-18-14-22(13-16-5-3-2-4-6-16)12-11-20(18)17-7-9-19(21)10-8-17/h2-10,18,20H,11-15H2,1H3/t18-,20-/m0/s1/i12D2,15D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADWQMOLEYNRWBF-WGBHLSGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCC1CN(CCC1C2=CC=C(C=C2)F)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C[C@H]([C@@H](CN1CC2=CC=CC=C2)C([2H])([2H])OS(=O)(=O)C)C3=CC=C(C=C3)F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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